
Oxamflatin Ethyl Ester
Descripción general
Descripción
Oxamflatin Ethyl Ester is a synthetic compound known for its role as a histone deacetylase inhibitor (HDACi). It has shown significant potential in various scientific research fields, particularly in oncology and epigenetics. The compound’s ability to modulate gene expression by altering histone acetylation makes it a valuable tool in studying cellular processes and developing therapeutic strategies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxamflatin Ethyl Ester can be synthesized through the esterification of oxamflatin with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
Oxamflatin Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxamflatin and ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Oxamflatin and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ovarian Cancer
Research has demonstrated that oxamflatin ethyl ester exhibits significant anti-cancer properties against ovarian cancer cell lines, including OVCAR-5 and SKOV-3. In vitro studies revealed that treatment with oxamflatin led to:
- Morphological Changes : Induced notable alterations in cell shape and structure.
- Reduced Cell Viability : A marked decrease in the viability of treated cancer cells.
- Inhibition of DNA Synthesis : Results from BrdU incorporation assays indicated a significant reduction in DNA synthesis and cell proliferation.
- Gene Expression Modulation : Downregulation of oncogenes such as c-Myc and CDK4, while upregulating the tumor suppressor p21 .
Neurodegenerative Diseases
Oxamflatin has also been investigated for its potential therapeutic effects in neurodegenerative diseases like Alzheimer's Disease, multiple sclerosis, and amyotrophic lateral sclerosis. The compound's ability to modulate epigenetic factors has shown promise in:
- Alzheimer's Disease : HDAC inhibitors, including oxamflatin, have been shown to ameliorate symptoms in animal models by enhancing neuroprotective pathways .
- Multiple Sclerosis : Studies indicate that oxamflatin can reduce clinical disability in experimental autoimmune encephalomyelitis (EAE) models, suggesting its potential as a treatment for multiple sclerosis .
- Amyotrophic Lateral Sclerosis : In models of ALS, oxamflatin treatment resulted in delayed onset of symptoms and extended survival rates .
Table 1: Summary of Oxamflatin's Effects on Cancer Cell Lines
Cell Line | Treatment Concentration (nM) | Morphological Changes | Cell Viability (%) | DNA Synthesis Inhibition (%) |
---|---|---|---|---|
OVCAR-5 | 10 | Yes | 40 | 70 |
SKOV-3 | 10 | Yes | 35 | 65 |
Table 2: Efficacy of Oxamflatin in Neurodegenerative Models
Disease | Model Type | Treatment Effect |
---|---|---|
Alzheimer's Disease | Transgenic mouse model | Improved cognitive function |
Multiple Sclerosis | EAE model | Reduced clinical disability |
Amyotrophic Lateral Sclerosis | SOD1G93A mouse model | Extended survival |
Case Study 1: Ovarian Cancer Treatment
A study involving the application of oxamflatin on ovarian cancer cell lines showed that the compound not only reduced cell viability but also induced apoptosis through modulation of key regulatory proteins involved in cell cycle control. This study highlighted the potential for oxamflatin to be used as a therapeutic agent against drug-resistant ovarian cancers.
Case Study 2: Neuroprotection in ALS
In an animal model of amyotrophic lateral sclerosis, administration of oxamflatin led to significant improvements in muscle strength and motor function. The study concluded that the compound's ability to inhibit HDACs could provide a novel therapeutic approach for managing ALS symptoms.
Mecanismo De Acción
Oxamflatin Ethyl Ester exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The compound targets specific HDACs, altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Key molecular targets include histone proteins and transcription factors that regulate gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Trichostatin A (TSA): Another HDAC inhibitor with similar effects on histone acetylation and gene expression.
Vorinostat (SAHA): A clinically approved HDAC inhibitor used in cancer therapy.
Valproic Acid: A broad-spectrum HDAC inhibitor with applications in neurology and psychiatry.
Uniqueness
Oxamflatin Ethyl Ester is unique in its specific inhibition profile and its ability to induce significant changes in cell morphology and gene expression. Its effectiveness in improving nuclear reprogramming and enhancing the quality of SCNT embryos sets it apart from other HDAC inhibitors .
Actividad Biológica
Oxamflatin ethyl ester, a derivative of oxamflatin, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Histone Deacetylase Inhibition : this compound primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound promotes histone acetylation, resulting in a more open chromatin structure and enhanced gene expression associated with cell cycle regulation and apoptosis.
Biological Activity
Several studies have documented the biological activities associated with this compound:
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. For instance, it has been shown to induce apoptosis in human lung adenocarcinoma cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1/S phase transition. This effect is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21, which is crucial for halting cell cycle progression in response to DNA damage .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to alleviate symptoms in animal models of neurodegenerative diseases by reducing oxidative stress and enhancing neuronal survival pathways .
Table 1: Summary of Biological Activities of this compound
Case Study: Antitumor Efficacy
In a controlled study involving human lung adenocarcinoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, characterized by increased levels of cleaved caspases and PARP (poly ADP ribose polymerase) cleavage. These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNLIWBSHTVDE-VGOFMYFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858261 | |
Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342373-23-3 | |
Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.